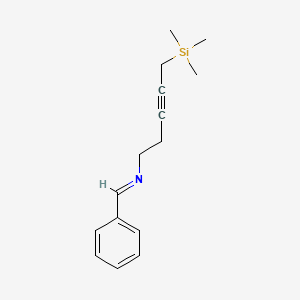
3-Pentyn-1-amine, N-(phenylmethylene)-5-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentyn-1-amine, N-(phenylmethylene)-5-(trimethylsilyl)- is a complex organic compound that features a unique combination of functional groups, including an alkyne, an amine, and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyn-1-amine, N-(phenylmethylene)-5-(trimethylsilyl)- typically involves multiple steps. One common route starts with the preparation of 3-pentyn-1-amine, which can be synthesized through the reaction of propargyl bromide with ammonia or an amine. The next step involves the introduction of the phenylmethylene group, which can be achieved through a condensation reaction with benzaldehyde. Finally, the trimethylsilyl group is introduced using a silylation reagent such as trimethylsilyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Pentyn-1-amine, N-(phenylmethylene)-5-(trimethylsilyl)- can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane, and the imine group can be reduced to an amine.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes, primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Pentyn-1-amine, N-(phenylmethylene)-5-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the development of bioactive compounds and probes for studying biological systems.
Medicine: Investigated for its potential in drug discovery and development, particularly as a precursor to pharmacologically active compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pentyn-1-amine, N-(phenylmethylene)-5-(trimethylsilyl)- depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the alkyne group can participate in cycloaddition reactions, while the amine and imine groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Pentyn-1-amine: Lacks the phenylmethylene and trimethylsilyl groups, making it less versatile in certain reactions.
N-(Phenylmethylene)-3-pentyn-1-amine: Lacks the trimethylsilyl group, which can affect its reactivity and stability.
5-(Trimethylsilyl)-3-pentyn-1-amine: Lacks the phenylmethylene group, which can influence its chemical properties and applications.
Uniqueness
3-Pentyn-1-amine, N-(phenylmethylene)-5-(trimethylsilyl)- is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may lack.
Propiedades
Número CAS |
101195-69-1 |
|---|---|
Fórmula molecular |
C15H21NSi |
Peso molecular |
243.42 g/mol |
Nombre IUPAC |
1-phenyl-N-(5-trimethylsilylpent-3-ynyl)methanimine |
InChI |
InChI=1S/C15H21NSi/c1-17(2,3)13-9-5-8-12-16-14-15-10-6-4-7-11-15/h4,6-7,10-11,14H,8,12-13H2,1-3H3 |
Clave InChI |
FPSOHJXLVWXMGL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC#CCCN=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















